4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)-
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Overview
Description
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Scientific Research Applications
4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
- 3,5-Di(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole
Uniqueness
These substituents may improve the compound’s solubility, stability, and ability to interact with biological targets compared to other similar triazole derivatives .
Properties
CAS No. |
93016-27-4 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-7-3-11(4-8-13)15-18-19-16(20(15)17)12-5-9-14(22-2)10-6-12/h3-10H,17H2,1-2H3 |
InChI Key |
IOJBFNDOWJEKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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